

# Spectroscopic and Synthetic Insights into Phenylthiazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-Bromo-5-methyl-4phenylthiazole

Cat. No.:

B2587932

Get Quote

For the attention of researchers, scientists, and professionals in drug development, this document provides a technical overview of the spectroscopic data and synthetic methodologies related to bromo-methyl-phenylthiazole compounds. Due to a lack of publicly available, specific experimental data for **2-Bromo-5-methyl-4-phenylthiazole**, this guide presents data for the closely related isomer, 2-Bromo-4-methyl-5-phenylthiazole, and outlines a general synthetic protocol applicable to this class of compounds.

## Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities that have led to their incorporation into numerous therapeutic agents. The specific substitution patterns on the thiazole ring are critical in determining their pharmacological profiles. This guide focuses on the characterization of a key subclass, the bromo-methyl-phenylthiazoles, which serve as versatile intermediates in the synthesis of more complex molecules. While direct spectroscopic data for **2-Bromo-5-methyl-4-phenylthiazole** is not readily available in the reviewed literature, detailed information for its isomer, 2-Bromo-4-methyl-5-phenylthiazole, offers valuable insights into the expected spectral characteristics.

# Physicochemical Properties of 2-Bromo-4-methyl-5-phenylthiazole



A summary of the key physicochemical properties for 2-Bromo-4-methyl-5-phenylthiazole is presented below.

Property	Value
Molecular Formula	C10H8BrNS
Molecular Weight	254.15 g/mol [1]
Melting Point	55-59 °C[1]
Appearance	Solid[1]
Solubility	Slightly soluble in water[1]

# Spectroscopic Data for 2-Bromo-4-methyl-5-phenylthiazole

The following tables summarize the available spectroscopic data for the isomer 2-Bromo-4-methyl-5-phenylthiazole. This data is crucial for the structural elucidation and characterization of this compound class.

**Predicted Mass Spectrometry Data** 

Adduct	m/z
[M+H]+	253.96337
[M+Na]+	275.94531
[M-H] <sup>-</sup>	251.94881
[M+NH <sub>4</sub> ]+	270.98991
[M+K]+	291.91925
[M]+	252.95554
[M]-	252.95664

This data is predicted and sourced from PubChem.[2]



# **Experimental Protocols: A General Approach to Synthesis**

The synthesis of 2-bromo-substituted phenylthiazoles can be achieved through various established methodologies. A common and effective route involves the Sandmeyer-type reaction of an amino-thiazole precursor. The following is a generalized protocol based on the synthesis of similar compounds.

## Synthesis of 2-Bromo-4-phenylthiazole

A representative synthesis for a similar compound, 2-bromo-4-phenylthiazole, has been reported and is detailed below.[3]

#### Materials:

- 4-Phenyl-2-aminothiazole
- Copper(I) bromide (CuBr)
- n-Butyl nitrite
- Acetonitrile
- Ethyl acetate
- Ammonia solution (0.1 M)
- Magnesium sulfate (MgSO<sub>4</sub>)
- Heptane
- Silica gel

#### Procedure:

 4-Phenyl-2-aminothiazole (46.9 mmol) and CuBr (74.6 mmol) are dissolved in acetonitrile at room temperature.[3]



- n-Butyl nitrite (74.6 mmol) is added to the stirring solution, which is then heated to 333 K.
   The reaction is typically complete within 15 minutes.[3]
- The reaction mixture is evaporated to dryness under vacuum.[3]
- The resulting residue is dissolved in ethyl acetate (50 ml) and washed twice with a 0.1 M ammonia solution (2 x 50 ml).[3]
- The organic layer is separated, dried over MgSO<sub>4</sub>, and then evaporated to dryness under vacuum.[3]
- The crude product is purified by silica gel chromatography using a heptane-ethyl acetate (70:3, v/v) eluent system.[3]
- The purified product can be crystallized from a 5% solution in heptane to yield single crystals.[3]

This general procedure can be adapted for the synthesis of **2-Bromo-5-methyl-4-phenylthiazole**, likely starting from 2-Amino-5-methyl-4-phenylthiazole.

## **Experimental Workflow Diagram**

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a bromo-methyl-phenylthiazole derivative.



Experimental Workflow: Synthesis and Characterization of 2-Bromo-5-methyl-4-phenylthiazole

# **Synthesis Starting Materials** (e.g., 2-Amino-5-methyl-4-phenylthiazole, CuBr, n-Butyl nitrite) Diazotization and Bromination (Sandmeyer-type reaction) Aqueous Workup (Extraction and Washing) Purification (Column Chromatography) **Isolated Product** (2-Bromo-5-methyl-4-phenylthiazole) Characterization NMR Spectroscopy **Mass Spectrometry** IR Spectroscopy (1H and 13C NMR) Structural Elucidation

Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Buy 2-Bromo-4-methyl-5-phenylthiazole [smolecule.com]
- 2. PubChemLite 2-bromo-5-methyl-4-phenylthiazole (C10H8BrNS) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Insights into Phenylthiazole Derivatives: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2587932#spectroscopic-data-for-2-bromo-5-methyl-4-phenylthiazole]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.